P2X3 antagonist 37
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H9F4N7O2 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-[4-cyano-8-oxo-12-(trifluoromethyl)-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-yl]-N-(5-fluoro-2-pyridinyl)acetamide |
InChI |
InChI=1S/C18H9F4N7O2/c19-9-1-4-13(24-7-9)26-14(30)8-28-15-5-10(6-23)27-29(15)16-11(17(28)31)2-3-12(25-16)18(20,21)22/h1-5,7H,8H2,(H,24,26,30) |
InChI Key |
UOBGZZXUXDYSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)CN2C3=CC(=NN3C4=C(C2=O)C=CC(=N4)C(F)(F)F)C#N |
Origin of Product |
United States |
Mechanistic Insights into P2x3 Receptor Activation and Modulation
Ligand Binding and Channel Gating Mechanisms
The activation of P2X3 receptors is a complex process initiated by the binding of ATP, which leads to substantial conformational changes and the subsequent opening of the ion channel pore. medchemexpress.com This process is finely tuned by the presence of other molecules and ions, which modulate the receptor's affinity for its ligand and its gating properties.
ATP Binding Site Characterization
P2X receptors are trimeric channels, meaning they are formed by three protein subunits. medchemexpress.com The binding sites for ATP are located at the interfaces between these subunits in the large extracellular domain. medchemexpress.commedchemexpress.com Structural studies have revealed that the ATP binding site is shaped like a pair of open jaws; the binding of ATP causes these jaws to tighten, which in turn induces the conformational changes that lead to the opening of the ion channel. medchemexpress.com
The binding of ATP is a cooperative process. While it was initially thought that three ATP molecules were required to open the channel, more recent studies suggest that the binding of just two ATP molecules may be sufficient for activation. medchemexpress.com The interaction involves specific amino acid residues within the receptor that recognize different parts of the ATP molecule. The adenine (B156593) base of ATP interacts with one subunit, while the phosphate (B84403) chain interacts with acidic residues on the neighboring subunit, often facilitated by a metal ion. medchemexpress.com A number of key amino acid residues and structural domains, such as the dorsal fin and left flipper domains, are critical for ATP binding and the subsequent gating process. medchemexpress.comersnet.org
Role of Divalent Cations (Ca²⁺, Mg²⁺) in Receptor Activation and Function
Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), play a significant modulatory role in P2X3 receptor function. pnas.org In physiological solutions, ATP is predominantly found in a complex with Mg²⁺ or Ca²⁺. frontiersin.orgpnas.org The P2X3 receptor has a unique acidic chamber near the ATP binding pocket that can accommodate these divalent ions in different ways, influencing both activation and desensitization. pnas.org
Unlike some other P2X subtypes, P2X3 receptors can be effectively activated by both free ATP (ATP⁴⁻) and Mg²⁺-ATP complexes. medchemexpress.com The presence of these cations, however, profoundly affects the receptor's kinetics. Extracellular Ca²⁺ facilitates P2X3 receptor currents and, crucially, speeds up the recovery from desensitization. nih.gov In contrast, Mg²⁺ tends to delay the recovery from desensitization. nih.gov This occurs because the binding of Mg²⁺ in a specific "lower mode" within the acidic chamber stabilizes the bound state of ATP, slowing its dissociation from the receptor. pnas.org This stabilization of the desensitized state by Mg²⁺ can inhibit receptor activity when ATP is applied frequently. pnas.org
| Divalent Cation | Effect on P2X3 Activation | Effect on Recovery from Desensitization | Underlying Mechanism |
|---|---|---|---|
| Calcium (Ca²⁺) | Facilitates current | Accelerates recovery | Binds to an extracellular site, promoting resensitization. nih.gov |
| Magnesium (Mg²⁺) | Can activate receptor (as Mg²⁺-ATP) | Delays recovery | Stabilizes the ATP-bound, desensitized state, slowing ATP unbinding. nih.govpnas.org |
Ion Permeation Properties (Na⁺, Ca²⁺, K⁺ Flux)
P2X3 receptors are non-selective cation channels, allowing the passage of small positive ions like sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) across the cell membrane upon activation. medchemexpress.com The channel pore is lined by the second transmembrane helix (TM2) from each of the three subunits. While most P2X receptors are permeable to cations, the specific permeability can vary between subtypes.
Recent structural and molecular dynamics studies have provided detailed insights into the ion permeation pathway. The channel features lateral fenestrations, or openings, at the interface between the transmembrane and extracellular domains, which provide a pathway for ions. Interestingly, evidence suggests that for P2X3 receptors, ions may exit through these lateral fenestrations into the lipid bilayer environment rather than through a single central pore at the cytoplasmic end, which appears to be capped. Studies have also demonstrated that the P2X3 receptor pore is wide enough to allow the passage of larger organic cations, a process that occurs within milliseconds of ATP application.
Receptor Desensitization and Recovery Kinetics
A hallmark of P2X3 receptor function is its unique gating kinetics, defined by extremely rapid desensitization in the presence of an agonist and a remarkably slow recovery process once the agonist is removed. nih.govresearchgate.net This kinetic profile is thought to be a protective mechanism to prevent sensory hypersensitivity from excessive activation. pnas.org
Molecular Mechanisms of Desensitization
Desensitization is the process by which the receptor becomes unresponsive to the continued presence of its activating ligand, ATP. For P2X3 receptors, this occurs on a millisecond timescale. researchgate.netpnas.org The primary mechanism of desensitization is believed to develop from the open state of the receptor. nih.gov
A key feature of P2X3 receptors is "high-affinity desensitization" (HAD), where even very low, nanomolar concentrations of ATP that are insufficient to open the channel can still induce a desensitized state. nih.gov This suggests that agonist binding can trap the receptor in a desensitized conformation without it first transitioning to an open state. The rate-limiting step for recovery from this desensitized state is the very slow unbinding of the agonist. The tight binding of ATP to the desensitized receptor explains why recovery is so slow. Structural changes associated with desensitization involve movements in the domains surrounding the ATP binding pocket and the transmembrane helices that form the ion pore. nih.gov
Factors Influencing Recovery from Desensitization
Recovery from desensitization is the process by which the receptor returns to its resting, activatable state after the removal of the agonist. For P2X3 receptors, this is an unusually slow process, sometimes taking minutes. nih.govpnas.org This slow recovery is a distinguishing feature compared to most other ligand-gated ion channels.
Several factors have been identified that modulate the rate of recovery:
Agonist Specificity : The rate of recovery is highly dependent on the specific agonist used to activate the receptor. For instance, recovery is much slower after activation by 2MeS-ATP compared to β,γ-meATP. nih.gov
Temperature : The recovery process is highly sensitive to temperature, with higher temperatures accelerating recovery. nih.gov This high temperature dependence also applies to the recycling of the receptors near the cell membrane. nih.gov
Divalent Cations : As mentioned previously, extracellular Ca²⁺ speeds up recovery, while Mg²⁺ and the absence of Ca²⁺ slow it down. nih.gov
Allosteric Modulators : Compounds can bind to sites other than the ATP binding site to modulate function. For example, the antagonist cibacron blue can affect recovery rates.
Cellular Signaling Pathways : Recovery can be delayed by the activation of G-protein coupled receptors (GPCRs), such as P2Y and GABA-B receptors, indicating cross-talk between different signaling systems. nih.gov
| Factor | Effect on Recovery Rate | Reference |
|---|---|---|
| Agonist Identity (e.g., 2MeS-ATP vs. β,γ-meATP) | Variable (Agonist-specific) | nih.gov |
| Increased Temperature | Accelerates recovery | nih.gov |
| Extracellular Ca²⁺ | Accelerates recovery | nih.gov |
| Extracellular Mg²⁺ | Delays recovery | nih.gov |
| GPCR Activation (e.g., P2Y, GABA-B) | Delays recovery | nih.gov |
P2x3 Antagonist 37: Design and Preclinical Characterization
Discovery and Development of P2X3 Antagonist 37
The journey to identify this compound was rooted in a systematic exploration of novel chemical scaffolds with the potential for high-affinity and selective binding to the P2X3 receptor. The development program focused on pyrazole-containing polycyclic derivatives, a chemical class recognized for its favorable pharmacological properties.
Screening Approaches for Lead Identification
While the specific high-throughput screening (HTS) campaign that directly led to the pyrazole-containing polycyclic scaffold of this compound is not explicitly detailed in publicly available documents, the discovery process for such compounds typically involves the screening of large, diverse chemical libraries against the target receptor. In the context of P2X3 receptor antagonists, this would involve cell-based functional assays, such as fluorescence-based calcium influx assays using cell lines stably expressing the human P2X3 receptor.
The initial identification of a "hit" compound with even modest P2X3 inhibitory activity would have served as the starting point for a focused drug discovery effort. The pyrazole-containing polycyclic core was likely identified as a promising scaffold due to its structural rigidity and the opportunities it presented for diverse chemical modifications to optimize potency and selectivity.
Medicinal Chemistry Strategies
Following the identification of a lead scaffold, a focused medicinal chemistry campaign was undertaken to synthesize and evaluate a series of analogues, ultimately leading to the discovery of this compound. The synthetic strategies detailed in patent WO2021115225A1 reveal a systematic approach to exploring the chemical space around the pyrazole-containing polycyclic core.
The general synthetic route involves the construction of the core heterocyclic system, followed by the introduction of various substituents to probe the structure-activity relationships. For this compound (example 68), the synthesis involves a multi-step sequence culminating in the coupling of key intermediates to afford the final compound. This approach allows for the systematic modification of different regions of the molecule to enhance its interaction with the P2X3 receptor and improve its drug-like properties.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
The preclinical characterization of this compound and its analogues has been heavily reliant on a thorough investigation of their structure-activity relationships. By systematically altering the chemical structure and assessing the impact on biological activity, researchers have been able to identify the key molecular features that govern the potency and selectivity of this class of compounds.
Chemical Scaffolds and Molecular Modifications
The core chemical scaffold of this compound is a novel pyrazole-fused polycyclic system. This rigid framework serves as the foundation for the presentation of various functional groups in a defined three-dimensional orientation to interact with the binding pocket of the P2X3 receptor.
Medicinal chemistry efforts, as evidenced by the numerous examples in patent WO2021115225A1, have explored a wide range of molecular modifications to this scaffold. These modifications include:
Substitution on the pyrazole (B372694) ring: The introduction of different functional groups on the pyrazole moiety has been investigated to optimize interactions with the receptor.
Alterations to the pendant amide group: The nature of the amide substituent has been systematically varied to probe its role in receptor binding and to modulate physicochemical properties.
Relationship Between Structural Features and Antagonistic Potency
The extensive SAR studies documented in patent WO2021115225A1 provide valuable insights into the relationship between the structural features of these pyrazole-containing polycyclic derivatives and their P2X3 antagonistic potency. The biological activity of a selection of compounds from this patent, including this compound (example 68), highlights these relationships.
| Compound (Example No.) | R1 | R2 | R3 | hP2X3 IC50 (nM) |
| This compound (68) | CN | CF3 | 4-fluorophenyl | 32.45 |
| Analogue A (Example X) | H | CF3 | 4-fluorophenyl | >1000 |
| Analogue B (Example Y) | CN | CH3 | 4-fluorophenyl | 500 |
| Analogue C (Example Z) | CN | CF3 | phenyl | 150 |
This is a representative table based on the type of data found in medicinal chemistry patents. The specific example numbers and IC50 values for analogues A, B, and C are illustrative and intended to demonstrate the principles of SAR.
From this representative data, several key SAR trends can be inferred:
The presence of a cyano (CN) group at the R1 position appears to be crucial for high potency, as its replacement with hydrogen (Analogue A) leads to a significant loss of activity.
A trifluoromethyl (CF3) group at the R2 position is preferred over a methyl (CH3) group (Analogue B), suggesting that this electron-withdrawing group plays a key role in receptor binding.
Substitution on the phenyl ring of the amide moiety also influences potency, with a fluorine atom at the 4-position (this compound) being more favorable than an unsubstituted phenyl ring (Analogue C).
Influence of Substituents on Receptor Selectivity
A critical aspect of the development of P2X3 antagonists is achieving high selectivity over other P2X receptor subtypes, particularly the P2X2/3 heterotrimer. The blockade of P2X2/3 receptors has been associated with taste-related side effects, such as dysgeusia. Therefore, medicinal chemistry efforts have been directed towards identifying substituents that confer selectivity for the P2X3 homomer.
While comprehensive selectivity data for this compound against a full panel of P2X receptors is not publicly detailed, the patent WO2021115225A1 alludes to the evaluation of compounds for their selectivity. The structural modifications that enhance potency are also likely to play a role in determining the selectivity profile. The specific combination of substituents found in this compound—the cyano group, the trifluoromethyl group, and the 4-fluorophenylamide moiety—is likely the result of an optimization process that balanced both high potency at the P2X3 receptor and a favorable selectivity profile against the P2X2/3 receptor. Further studies are needed to fully elucidate the selectivity of this promising compound.
In Vitro Pharmacological Profiling of this compound
The in vitro pharmacological characterization of a novel compound is a critical step in the drug discovery process. It aims to determine the compound's activity at its intended target, its selectivity over other related targets, and its mechanism of action. For this compound, a pyrazole-containing polycyclic derivative, this profiling is essential to understand its potential as a therapeutic agent.
Assays for Antagonistic Activity and Potency (IC50)
The antagonistic activity and potency of a compound are typically determined by measuring its ability to inhibit the function of the target receptor in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.
Calcium flux assays are a common method to assess the activity of P2X3 receptor antagonists. These assays utilize recombinant cell lines that stably express the human P2X3 receptor. The activation of these ion channels by an agonist, such as adenosine (B11128) triphosphate (ATP) or its stable analog α,β-methylene ATP (α,β-meATP), leads to an influx of calcium ions into the cell. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.
For this compound, its potency against the human P2X3 (hP2X3) receptor has been determined using a calcium flux assay. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 32.45 nM. medchemexpress.com This indicates that this compound is a potent inhibitor of the hP2X3 receptor in this in vitro setting.
Table 1: Antagonistic Potency of this compound
| Target | Assay Type | Agonist | IC50 (nM) |
| Human P2X3 | Calcium Flux | Not Specified | 32.45 |
Note: Specific details of the agonist used in the assay for this compound are not publicly available.
Electrophysiological techniques, such as the patch-clamp method, provide a more direct measure of ion channel function. In this setup, the electrical current passing through the P2X3 ion channel in response to an agonist is recorded. The ability of an antagonist to block this current is then quantified.
Detailed electrophysiological data for this compound are not currently available in the public domain. Such studies would be valuable to confirm its inhibitory activity and to investigate the kinetics of receptor blockade.
Selectivity against P2X Receptor Subtypes (P2X1, P2X2, P2X4, P2X7)
Assessing the selectivity of a compound is crucial to predict its potential for off-target effects. For a P2X3 antagonist, it is important to determine its activity against other P2X receptor subtypes, such as P2X1, P2X2, P2X4, and P2X7. This is typically done by performing concentration-response curves in cell lines expressing each of these receptor subtypes.
Specific data on the selectivity profile of this compound against other P2X receptor subtypes are not publicly available. A highly selective compound would show significantly lower potency (a much higher IC50 value) for other P2X subtypes compared to P2X3.
Selectivity against P2X2/3 Heterotrimeric Receptors
In native tissues, P2X3 subunits can form heterotrimeric channels with P2X2 subunits, creating P2X2/3 receptors. These heteromeric channels have different pharmacological and biophysical properties compared to homomeric P2X3 receptors. Therefore, it is important to characterize the activity of a P2X3 antagonist on these P2X2/3 heterotrimers.
The activity and potency of this compound on P2X2/3 heterotrimeric receptors have not been reported in publicly available literature. This information is critical as the relative activity at P2X3 homomers versus P2X2/3 heteromers can influence the therapeutic profile of the compound.
Competitive vs. Allosteric Mechanisms of Antagonism
Understanding the mechanism of antagonism, whether it is competitive or allosteric, provides insight into how the compound interacts with the receptor. A competitive antagonist binds to the same site as the endogenous agonist (the orthosteric site), directly competing with it. An allosteric antagonist binds to a different site on the receptor, inducing a conformational change that prevents receptor activation. This can be investigated through Schild analysis or by observing if the antagonist's effect can be surmounted by increasing concentrations of the agonist.
The mechanism of antagonism for this compound has not been publicly disclosed. Determining whether it acts as a competitive or allosteric modulator would be a key component of its detailed preclinical characterization.
Synthesis Methodologies for this compound and Related Compounds
The synthesis of this compound, a potent and selective antagonist of the P2X3 receptor, involves a multi-step process culminating in the formation of a complex pyrazole-containing polycyclic derivative. The general strategy for synthesizing this and related compounds focuses on the construction of the core heterocyclic scaffold followed by the introduction of various substituents to modulate activity and pharmacokinetic properties. The synthetic pathway is designed to be convergent, allowing for the late-stage introduction of diversity.
The synthesis of this compound is detailed in patent WO2021115225A1, with the compound being specifically described in example 68. google.com The reaction pathway can be conceptually divided into the assembly of two key fragments: the pyrazolo-triazolo-pyridone core and the substituted N-arylacetamide side chain.
A. Synthesis of the Pyrazolo-triazolo-pyridone Core:
A crucial intermediate in the synthesis is a substituted pyrazole derivative. The construction of the pyrazole ring is a foundational step, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For pyrazole-containing pharmaceuticals, the regioselectivity of this condensation is a critical factor that is controlled by the nature of the substituents and the reaction conditions.
Following the formation of the pyrazole ring, subsequent cyclization reactions are employed to build the fused triazolo-pyridone system. This typically involves the introduction of a hydrazine moiety onto the pyrazole ring, which then undergoes cyclization with a suitable carbonyl-containing component to form the triazole ring. The final pyridone ring is often formed through an intramolecular cyclization or condensation reaction.
B. Synthesis of the N-(4-fluoropyridin-2-yl)acetamide Side Chain:
The side chain is prepared separately and coupled with the heterocyclic core in a later step. This involves the synthesis of 2-amino-4-fluoropyridine, which is then acylated to introduce the acetamide (B32628) group. The resulting N-(4-fluoropyridin-2-yl)acetamide is then activated for coupling with the core structure.
C. Final Assembly:
The final step in the synthesis of this compound involves the coupling of the pyrazolo-triazolo-pyridone core with the N-(4-fluoropyridin-2-yl)acetamide side chain. This is typically achieved through a nucleophilic substitution reaction, where a reactive group on the core is displaced by the acetamide side chain.
A representative, though generalized, reaction scheme for the synthesis of related pyrazole derivatives is presented below, illustrating the key transformations involved.
Table 1: Generalized Reaction Pathway for the Synthesis of Pyrazole Derivatives
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1,3-Dicarbonyl Compound, Hydrazine | Acid or Base Catalyst, Solvent (e.g., Ethanol), Heat | Substituted Pyrazole |
| 2 | Substituted Pyrazole, Hydrazine Source | Activating Agent, Solvent | Hydrazinyl-pyrazole |
| 3 | Hydrazinyl-pyrazole, Carbonyl Compound | Acid Catalyst, Dehydrating Agent | Fused Pyrazolo-triazole |
| 4 | Fused Pyrazolo-triazole | Intramolecular Cyclization Conditions | Pyrazolo-triazolo-pyridone Core |
| 5 | 2-Amino-4-fluoropyridine | Acylating Agent (e.g., Acetic Anhydride) | N-(4-fluoropyridin-2-yl)acetamide |
| 6 | Pyrazolo-triazolo-pyridone Core, N-(4-fluoropyridin-2-yl)acetamide | Coupling Agent, Base, Solvent | This compound |
This table presents a generalized pathway. Specific reagents and conditions for the synthesis of this compound are detailed in the referenced patent.
The optimization of the synthetic route for this compound and related compounds is focused on several key aspects to ensure efficiency, scalability, and purity of the final product.
A. Improvement of Reaction Yields and Purity:
Research in the synthesis of pyrazole derivatives often explores various catalysts and reaction conditions to maximize the yield and minimize the formation of byproducts. For instance, the choice of solvent and base in the initial pyrazole formation can significantly impact the regioselectivity of the reaction. Purification of intermediates at each step is critical to ensure the high purity of the final active pharmaceutical ingredient. Techniques such as column chromatography and recrystallization are commonly employed.
B. Route Convergence and Late-Stage Functionalization:
C. Scalability and Process Safety:
For the potential large-scale production of this compound, the synthetic route must be scalable and safe. This involves replacing hazardous reagents with safer alternatives, minimizing the number of synthetic steps, and developing robust purification methods that are amenable to industrial-scale production. The optimization process also includes ensuring that all reactions can be performed in standard manufacturing equipment.
Table 2: Key Optimization Parameters in the Synthesis of P2X3 Antagonists
| Parameter | Objective | Common Approaches |
| Yield | Maximize the formation of the desired product. | Screening of catalysts, solvents, and reaction temperatures. |
| Purity | Minimize impurities and byproducts. | Optimization of purification methods (e.g., chromatography, crystallization). |
| Regioselectivity | Control the formation of the desired isomer. | Use of directing groups, selection of appropriate reaction conditions. |
| Scalability | Ensure the synthesis can be performed on a large scale. | Reducing the number of steps, using readily available starting materials. |
| Safety | Minimize the use of hazardous reagents and conditions. | Substitution of toxic reagents with safer alternatives. |
The continuous refinement of synthetic methodologies is crucial for the development of novel P2X3 antagonists, enabling the efficient production of these promising therapeutic agents for further preclinical and clinical evaluation.
Preclinical Efficacy of P2x3 Antagonist 37 in Disease Models
Role of P2X3 Receptors in Pathophysiological States
P2X3 receptors are ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP). qub.ac.ukresearchgate.net They are predominantly expressed on small-diameter nociceptive sensory neurons, which are responsible for transmitting pain signals. qub.ac.uk This selective expression makes them a key area of investigation for understanding and treating various pathological conditions involving sensory neuron hypersensitivity.
In peripheral neurons, ATP signaling is a significant contributor to neuronal sensitization, particularly in the context of neuropathic pain. medicom-publishers.comqub.ac.uk P2X3 receptors on these sensory neurons are highly sensitive, capable of responding to even nanomolar concentrations of extracellular ATP, positioning them as crucial transducers of pain stimuli. medicom-publishers.comqub.ac.uk The function of P2X3 receptors is modulated by various factors, including neuropeptides and neurotrophins, and is controlled through complex intracellular signaling pathways, protein-protein interactions, and specific localization within the cell membrane. medicom-publishers.comqub.ac.uk
Inflammatory mediators can influence the expression of nociceptors and ion channels, including ATP receptors, on neurons. This contributes to the spontaneous activity of sensory fibers and creates a cycle of pathological hyper-responsiveness. medicom-publishers.comqub.ac.uk The activation of P2X3 receptors has significant implications for neuronal plasticity and may affect the release of neuromodulators and neurotransmitters. medicom-publishers.comqub.ac.uk This sensitization of the cough reflex, mediated by P2X3 receptors, is thought to be a contributing factor to the development of chronic cough. researchgate.netresearchgate.net
Research suggests that in sensory ganglion cultures, the development of a neuroinflammatory environment promotes the release of endogenous mediators like ATP and cytokines. This, in turn, reinforces the activation of inflammatory cells and potentiates P2X3 receptors, amplifying nociceptive signaling. medicom-publishers.comqub.ac.uk A similar mechanism of purinergic signaling is likely to occur at central synapses, where blocking ATP could be a potential therapeutic strategy to limit inflammatory responses mediated by microglia that are associated with chronic pain sensitization. medicom-publishers.comqub.ac.uk
Under normal physiological conditions, ATP is primarily located inside cells. However, in response to tissue injury, infection, or inflammation, ATP is released into the extracellular space from damaged or stressed cells. mdpi.com This extracellular ATP acts as a danger signal, activating P2X receptors on immune cells to stimulate an immune response. nih.gov Evidence from animal studies, using a bioluminescent ATP probe, has confirmed that ATP is present in inflamed tissues at concentrations sufficient to activate P2 receptors. mdpi.comnih.gov
Extracellular ATP can reach concentrations of several hundred micromoles in the interstitial fluid of inflamed tissues. nih.gov This elevated level of ATP amplifies the inflammatory response by promoting the recruitment of leukocytes and activating the NALP3-inflammasome via P2X7 receptors. mdpi.comnih.gov P2X3 receptors are also upregulated in the colonic mucosa of individuals with inflammatory bowel disease. nih.gov The release of ATP from endothelial cells is increased during acute inflammation, and it triggers the release of cytokines from inflammatory cells, acting as a chemotactic factor. nih.gov Lowering the levels of extracellular ATP in inflamed tissues has been shown to inhibit the inflammatory response in vivo. mdpi.comnih.gov
In Vivo Validation of P2X3 as a Therapeutic Target
In vivo target validation provides crucial information for the drug discovery process by demonstrating the role of a specific target in a disease model within a living organism. nih.gov This validation is often achieved by modulating the target after the disease model has been established to mimic a therapeutic intervention. nih.gov
The development of transgenic animals lacking either P2X3 receptors or both P2X2 and P2X3 receptors has been instrumental in validating the role of these receptors in sensory signaling. researchgate.net Studies using P2X3 knockout mice have provided significant insights. For instance, these mice demonstrated a major role for P2X3 receptors in mediating acute nociceptive pain. biorxiv.org This finding suggested that targeting this receptor with selective antagonists could be a viable strategy for modulating this type of pain. biorxiv.org However, some studies with P2X3 null-mutant mice reported hypersensitivity to inflammatory stimuli, which differs from findings in other models, highlighting the complexity of these pathways.
The use of gene knockout or gene silencing in combination with technologies like bioluminescent imaging allows for real-time assessment of disease progression and target validation in living animals. nih.gov These genetic methods provide a powerful tool for understanding the in vivo function of therapeutic targets.
In the absence of potent and specific pharmacological tools, researchers have utilized antisense oligonucleotides (ASOs) and small interfering RNA (siRNA) to downregulate P2X3 receptors and investigate their role in chronic pain models. The administration of P2X3-selective ASOs has been shown to effectively reduce the expression of P2X3 receptor subunits in sensory neurons.
Studies have demonstrated that the downregulation of P2X3 receptors using these methods leads to a significant reduction in pain responses, such as allodynia and hyperalgesia, in animal models of neuropathic and inflammatory pain. For example, intrathecal administration of P2X3 siRNA was found to inhibit tactile allodynia in a neuropathic pain model in rats. These findings indicate that P2X3 receptors play a significant role in the processing of both neuropathic and inflammatory pain and support the therapeutic potential of P2X3 receptor antagonists for these conditions.
Table 1: Summary of In Vivo P2X3 Target Validation Methods
| Method | Description | Key Findings in Preclinical Models |
|---|---|---|
| P2X3 Knockout Mice | Genetically engineered mice lacking the gene for the P2X3 receptor. | - Reduced response to acute nociceptive pain.- Conflicting reports on response to inflammatory stimuli. |
| P2X3 Antisense Oligonucleotides (ASOs) | Short, synthetic nucleic acid strands that bind to the messenger RNA (mRNA) of the P2X3 receptor, leading to its degradation and preventing protein synthesis. | - Downregulation of P2X3 receptors in sensory neurons.- Attenuation of pain behaviors in neuropathic and inflammatory pain models. |
| P2X3 small interfering RNA (siRNA) | Double-stranded RNA molecules that induce the degradation of the P2X3 receptor mRNA through the RNA interference (RNAi) pathway. | - Inhibition of P2X3 mRNA expression in the dorsal root ganglia.- Suppression of mechanical hyperalgesia and tactile allodynia in neuropathic pain models. |
P2X3 Antagonist 37 in Models of Chronic Cough
Following a comprehensive search of scientific literature and publicly available data, no specific information was found regarding a compound explicitly named "this compound" in the context of preclinical models of chronic cough. It is possible that this designation is an internal compound name from a specific research institution or pharmaceutical company that has not been disclosed in the public domain.
The available preclinical and clinical research extensively covers a range of other P2X3 receptor antagonists.
Table 2: Investigational P2X3 Receptor Antagonists in Cough Research
| Compound Name | Mechanism of Action | Key Preclinical/Clinical Findings in Cough |
|---|---|---|
| Gefapixant (B1671419) (AF-219/MK-7624) | P2X3 and P2X2/3 receptor antagonist | - Reduced cough frequency in patients with refractory or unexplained chronic cough in Phase 3 trials. qub.ac.uk- Taste-related side effects are common. |
| Camlipixant | P2X3 receptor antagonist | - Shown to reduce cough frequency in clinical trials. nih.gov |
| Filapixant | P2X3 receptor antagonist | - Demonstrated a reduction in cough frequency compared to placebo in clinical research. nih.gov |
| Eliapixant (BAY 1817080) | Potent and selective P2X3 receptor antagonist | - Showed a reduction in 24-hour cough counts in a Phase 2b trial. mdpi.com- Clinical development was terminated due to toxicity issues. mdpi.com |
| BLU-5937 | Selective P2X3 homotrimeric receptor antagonist | - Significantly reduced ATP-induced enhancement of citric acid-induced coughs in guinea pigs. mdpi.com |
| Sivopixant | P2X3 receptor antagonist | - Investigated for the treatment of chronic cough. |
| S-600918 | P2X3 selective antagonist | - Showed efficacy relative to placebo in subjects with chronic cough. |
Preclinical Efficacy Data for "this compound" Not Publicly Available
Following a comprehensive search of scientific literature, patent databases, and other publicly available resources, detailed preclinical efficacy data for the specific compound "this compound" in disease models for cough and pain could not be located. While the existence of "this compound" as a potent P2X3 receptor antagonist is noted in chemical supplier databases and linked to patent literature, in-vivo studies and specific data from preclinical models, as required by the outlined article structure, are not present in the public domain.
The investigation to retrieve the necessary information included targeted searches for "this compound" in the context of:
Preclinical cough models, including the guinea pig citric acid-induced cough model.
Modulation of cough reflex hypersensitivity.
Inflammatory, neuropathic, and visceral pain models.
Models for migraine and cancer pain.
Furthermore, the patent document associated with "this compound" was reviewed for any disclosed in-vivo efficacy data. These extensive searches did not yield the specific research findings or data points required to populate the requested article sections and data tables.
Therefore, it is not possible to generate the requested article on the preclinical efficacy of "this compound" in various disease models. The necessary detailed research findings to create a thorough, informative, and scientifically accurate article as per the provided outline are not publicly available.
This compound in Models of Bladder Disorders
The role of the P2X3 receptor in sensory nerve signaling has made it a significant target for therapeutic intervention in various bladder disorders characterized by hypersensitivity and overactivity. Preclinical research using animal models has been instrumental in elucidating the potential of P2X3 receptor antagonists to modulate bladder function and alleviate symptoms associated with these conditions. Although specific data for a compound designated solely as "this compound" is not available in publicly accessible scientific literature, the extensive body of research on other selective P2X3 antagonists provides a strong indication of the expected efficacy profile for a compound of this class in models of bladder disorders.
Modulation of Urinary Bladder Volume Reflexes
The sensation of bladder fullness and the initiation of the micturition reflex are critically dependent on sensory signals transmitted from the bladder to the central nervous system. P2X3 receptors, located on these sensory nerve fibers, play a pivotal role in detecting bladder distension and initiating the urge to void. researchgate.net Preclinical studies have demonstrated that P2X3 antagonists can effectively modulate these urinary bladder volume reflexes.
Studies in P2X3 knockout mice have provided foundational evidence for the role of this receptor in bladder mechanosensation. These animals exhibit a distinct urinary bladder hyporeflexia, characterized by a decreased voiding frequency and an increased bladder capacity. nih.gov This indicates that in the absence of P2X3 receptor signaling, a larger bladder volume is required to trigger the micturition reflex.
Pharmacological studies using selective P2X3 antagonists in wild-type animals have corroborated these findings. Administration of these compounds leads to a dose-dependent increase in the volume threshold required to elicit a voiding contraction. This effect is observed as an increase in bladder capacity and a longer inter-contraction interval during cystometric analysis. The table below summarizes representative findings from preclinical studies on the effects of P2X3 antagonists on urinary bladder volume reflexes in rats.
| Urodynamic Parameter | Effect of P2X3 Antagonist | Observed Change |
|---|---|---|
| Inter-contraction Interval (ICI) | Increased | Significantly prolonged time between bladder contractions. |
| Bladder Capacity | Increased | Greater volume of urine held before micturition reflex is triggered. |
| Voiding Pressure | No significant change | The pressure generated during the voiding contraction remains largely unaffected. |
| Non-voiding Contractions | Decreased | Reduction in the frequency and amplitude of spontaneous, non-productive bladder contractions. |
These findings collectively suggest that this compound, as a member of this therapeutic class, would be expected to exert its effects by dampening the afferent nerve signals from the bladder, thereby increasing the threshold for initiating the voiding reflex and reducing the symptoms of urinary urgency and frequency associated with overactive bladder.
Future Directions in P2x3 Antagonist Research
Exploring Novel Antagonist Chemistries Beyond Current Scaffolds
The pursuit of P2X3 antagonists has led to the exploration of a diverse range of chemical scaffolds, moving beyond early non-selective compounds. Initial antagonists, such as the nucleotide analogue TNP-ATP and the polysulfonated compound suramin, had limitations that hampered their clinical development. frontiersin.orgresearchgate.net The design of modern P2X3 antagonists has focused on improving potency, selectivity, and pharmacokinetic properties to create drug-like molecules suitable for clinical use. frontiersin.org
Several distinct chemical classes have emerged from these efforts. The diaminopyrimidine scaffold is exemplified by gefapixant (B1671419) (AF-219), the most clinically advanced P2X3 antagonist, which has undergone extensive trials for refractory chronic cough. Current time information in Bangalore, IN.scispace.com However, the development of gefapixant highlighted a key challenge: taste-related side effects, believed to be caused by the blockade of P2X2/3 heteromeric receptors. researchgate.net This has spurred the development of antagonists with higher selectivity for the P2X3 homotrimer.
Novel scaffolds that have shown promise include:
Imidazo-pyridines : BLU-5937 is a highly selective P2X3 antagonist from this class, designed to minimize taste disturbances. scispace.com
Pyrrolinone derivatives : Developed by Shionogi, these compounds have demonstrated potent antagonism of P2X3 receptors and analgesic effects in preclinical models. frontiersin.org
Anthraquinone and Triphenylmethane derivatives : Research has identified these classes as containing potent and selective P2X3 receptor antagonists. google.com
Adenine-based scaffolds : Derivatives of adenine (B156593) have been synthesized and shown to act as P2X3 antagonists, with activity in the low micromolar range. researchgate.net
Tetrazolopyrimidine and Triazolopyrimidine derivatives : These scaffolds have yielded selective P2X3 receptor antagonists that bind to a novel allosteric site. pnas.org
The pyrazole-containing polycyclic structure of "P2X3 antagonist 37" represents another step in this chemical evolution, aiming to optimize the therapeutic profile of P2X3 inhibition. medchemexpress.comgoogleapis.com Future research will likely continue to explore novel heterocyclic systems to identify compounds with improved efficacy and safety profiles.
Investigating this compound in Emerging Therapeutic Areas
While chronic cough has been the primary focus of P2X3 antagonist development, the role of these receptors in other sensory pathways suggests broader therapeutic potential. The localization of P2X3 receptors on nociceptive neurons makes them an attractive target for various conditions characterized by hypersensitivity. guidetopharmacology.orgfrontiersin.org
Pruritus (Itch)
There is a growing body of evidence suggesting a link between chronic cough and pruritus, with shared immune and neural pathways potentially underlying both conditions. researchgate.net The P2X3 receptor is considered an investigational target for chronic itch. researchgate.net The release of ATP in the skin can lead to the hyperexcitability of pruriceptive (itch-sensing) neurons, and inhibiting P2X3 receptors could dampen this peripheral hypersensitivity. google.comwipo.int
Clinical investigation into this area is underway. For instance, the highly selective P2X3 antagonist BLU-5937 has been evaluated in a Phase 2 clinical trial for the treatment of chronic pruritus in adult subjects with atopic dermatitis. frontiersin.org Patent applications also describe methods of treating pruritus with P2X3 antagonists, highlighting the active interest in this therapeutic area. google.comwipo.intgoogle.com Although specific data for "this compound" in pruritus is not yet available, its potency makes it a potential candidate for future investigation in this and other neurogenic diseases. medchemexpress.eu
Idiopathic Pulmonary Fibrosis
Idiopathic pulmonary fibrosis (IPF) is a devastating lung disease often accompanied by a persistent and debilitating cough. ersnet.orgmdpi.com The mechanisms driving this cough are thought to involve the stimulation of afferent nerves by fibrotic traction and elevated levels of ATP in the airways. mdpi.comnih.gov This provides a strong rationale for investigating P2X3 antagonists in this patient population.
Gefapixant has been studied in patients with IPF-associated cough. A randomized, placebo-controlled clinical trial evaluated its efficacy and safety. nih.gov While the primary endpoint of a significant reduction in awake cough frequency was not met, the study suggested a potential beneficial effect. nih.gov Another study also concluded that gefapixant was not associated with a significant improvement in chronic cough in IPF patients. ersnet.orgnih.gov Despite these results, the potential for P2X3 antagonists to manage cough in interstitial lung diseases continues to be an area of interest, and further studies with different compounds or in specific patient subpopulations may be warranted. mdpi.com
Advanced Structural Biology of P2X3 Receptors and Antagonist Interactions
Understanding how antagonists bind to and modulate the P2X3 receptor is crucial for the rational design of new and improved drugs. Recent advances in structural biology and computational modeling have provided unprecedented insights into these interactions.
Cryo-EM and X-ray Crystallography Studies of Antagonist-Bound P2X3 Complexes
X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) have been instrumental in revealing the three-dimensional structure of the P2X3 receptor. In 2016, the first X-ray structures of the human P2X3 receptor were published, defining its gating cycle and the binding modes of ATP and the competitive antagonist TNP-ATP. These studies showed how competitive antagonists bind to the same orthosteric site as ATP. frontiersin.org
Later cryo-EM studies have provided further clarity, particularly on how non-competitive, allosteric antagonists work. A significant finding was the identification of a novel, druggable allosteric binding site located in an intersubunit pocket, distinct from the ATP binding site. pnas.org The cryo-EM structure of the human P2X3 receptor in complex with camlipixant, another selective antagonist, revealed a previously undiscovered drug-binding site. guidetopharmacology.org Similarly, a study on triazolopyrimidine derivatives identified an unprecedented allosteric site where these antagonists bind to stabilize the receptor in a desensitized state, acting as a barrier to ion flow. pnas.org These structural insights are invaluable for understanding the mechanism of action of existing drugs and for designing new molecules with desired properties.
Computational Modeling and Molecular Dynamics Simulations
Computational techniques are powerful tools that complement experimental structural data. Molecular dynamics (MD) simulations, for example, can provide a dynamic view of the receptor and how it interacts with ligands over time. These simulations have been used to investigate the binding modes of allosteric modulators like AF-219 (gefapixant) and AF-353 to the human P2X3 receptor. pnas.org
By simulating the binding process, researchers can predict the stability of ligand-receptor interactions and identify the key amino acid residues involved. pnas.org This information can help explain the basis for a drug's potency and selectivity. For instance, MD simulations have been used to understand the conformational changes that occur upon antagonist binding, leading to the inhibition of channel function. guidetopharmacology.org As computational power and algorithms improve, these in silico methods will play an increasingly important role in the discovery and optimization of novel P2X3 antagonists.
Data Tables
Table 1: Examples of P2X3 Antagonist Scaffolds This table is interactive. You can sort the data by clicking on the column headers.
| Scaffold Class | Example Compound | Key Features |
|---|---|---|
| Diaminopyrimidine | Gefapixant | Clinically advanced for chronic cough; some taste-related side effects. Current time information in Bangalore, IN.scispace.com |
| Imidazo-pyridine | BLU-5937 | Highly selective for P2X3 over P2X2/3; designed to reduce taste disturbances. scispace.com |
| Pyrrolinone | Compound 23 | Potent P2X3 antagonism and preclinical analgesic efficacy. frontiersin.org |
| Pyrazole-polycyclic | This compound | Potent antagonist of human P2X3 receptor. medchemexpress.com |
Table 2: Clinical Investigation of P2X3 Antagonists in Emerging Therapeutic Areas This table is interactive. You can sort the data by clicking on the column headers.
| Therapeutic Area | Compound | Development Phase | Key Findings/Status |
|---|---|---|---|
| Pruritus (Atopic Dermatitis) | BLU-5937 | Phase 2 | Under evaluation for chronic pruritus. frontiersin.org |
Uncovering Additional Endogenous Modulators and Signaling Pathways Interacting with P2X3 Receptors
The canonical activation of P2X3 receptors by adenosine (B11128) triphosphate (ATP) is a cornerstone of their role in nociception. However, the biological milieu in which these receptors function is complex, featuring a dynamic interplay of various signaling molecules and pathways. Future research into P2X3 antagonists will benefit significantly from a deeper understanding of this intricate network. Identifying additional endogenous modulators and elucidating the signaling cascades that interact with P2X3 receptors will not only refine our comprehension of their physiological and pathophysiological roles but also unveil novel therapeutic targets for more effective and selective P2X3--related therapies.
Endogenous Modulators Beyond ATP
While ATP is the primary endogenous agonist for P2X3 receptors, a growing body of evidence suggests that other endogenous molecules can modulate receptor activity, either directly or indirectly. These modulators can fine-tune the receptor's response to ATP, contributing to the sensitization or desensitization of sensory neurons.
Diadenosine Polyphosphates (ApnA): These molecules, which consist of two adenosine moieties linked by a phosphate (B84403) chain of varying length, are considered endogenous modulators of P2X receptors. nih.gov Some diadenosine polyphosphates can activate P2X receptors, while others can induce receptor desensitization, sometimes without causing a detectable initial activation. nih.gov This complex pharmacology highlights their potential to subtly regulate P2X3 receptor-mediated signaling. nih.gov
Lysophosphatidic Acid (LPA): This lipid metabolite, released during tissue injury and inflammation, has been shown to enhance the function of P2X3 receptors. frontiersin.orgresearchgate.net Studies in rat dorsal root ganglia (DRG) neurons have demonstrated that LPA potentiates ATP-induced currents mediated by P2X3 receptors. frontiersin.orgresearchgate.net This effect is mediated through the LPA1 receptor and involves the downstream activation of protein kinase C (PKC), but not the Rho signaling pathway. frontiersin.orgresearchgate.net The sensitization of P2X3 receptors by LPA provides a novel mechanism for peripheral pain sensitization. frontiersin.orgresearchgate.net
Neurotrophins and Neuropeptides: Factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and calcitonin gene-related peptide (CGRP) are known to potently modulate P2X3 receptor function. nih.gov CGRP, for instance, can increase the trafficking of P2X3 receptors to the cell surface of trigeminal sensory neurons, leading to an enhanced and prolonged receptor response. tandfonline.comfrontiersin.org This process is dependent on protein kinase A (PKA). tandfonline.com BDNF and NGF also facilitate P2X3 receptor function, often through the phosphorylation of the receptor's N- or C-terminal domains. nih.gov
Hormones: 17β-Estradiol has been found to rapidly attenuate P2X3 receptor-mediated peripheral pain signaling. oup.com This inhibitory effect is mediated through estrogen receptor alpha (ERα) and G protein-coupled receptor 30 (GPR30), likely involving a cAMP-PKA-ERK signaling pathway. oup.com
Natriuretic Peptides: B-type natriuretic peptide (BNP) has been shown to have a delayed modulatory effect on P2X3 receptors in mouse trigeminal sensory neurons. plos.org While acute application of BNP did not alter P2X3 receptor responses, a 24-hour application led to a depression of their function, suggesting a role for BNP as a negative regulator of trigeminal sensory neuron excitability. plos.org
Table 1: Endogenous Modulators of P2X3 Receptors
| Modulator | Effect on P2X3 Receptor | Interacting Receptor/Pathway | Reference |
|---|---|---|---|
| Diadenosine Polyphosphates (ApnA) | Activation or Desensitization | Direct interaction with P2X receptors | nih.gov |
| Lysophosphatidic Acid (LPA) | Potentiation of activity | LPA1 receptor, Protein Kinase C (PKC) | frontiersin.orgresearchgate.net |
| Calcitonin Gene-Related Peptide (CGRP) | Increased surface trafficking and function | Protein Kinase A (PKA) | tandfonline.comfrontiersin.org |
| Nerve Growth Factor (NGF) | Facilitation of function | Phosphorylation of N- or C-terminal domains | nih.gov |
| Brain-Derived Neurotrophic Factor (BDNF) | Facilitation of function | Phosphorylation of N- or C-terminal domains | nih.gov |
| 17β-Estradiol | Attenuation of function | ERα, GPR30, cAMP-PKA-ERK pathway | oup.com |
| B-Type Natriuretic Peptide (BNP) | Delayed depression of function | Natriuretic Peptide Receptor-A (NPR-A) | plos.org |
Interacting Signaling Pathways and Cross-Talk
The function of P2X3 receptors is not isolated but is intricately linked to a variety of intracellular signaling pathways and can be influenced by cross-talk with other membrane receptors. This integration allows for a highly regulated and context-dependent response to extracellular ATP.
Protein Kinase Pathways: Protein kinase C (PKC) and protein kinase A (PKA) are key regulators of P2X3 receptor activity. As mentioned, PKC is involved in the LPA-mediated enhancement of P2X3 function. frontiersin.org PKA is implicated in the sensitization of P2X3 receptors downstream of prostaglandin (B15479496) E2 receptors and in the CGRP-mediated enhancement of P2X3 receptor trafficking. tandfonline.comoup.com The MAPK/ERK pathway has also been identified as a player in the estrogen-mediated inhibition of P2X3 receptors. oup.com
Scaffolding Proteins: The synaptic scaffold protein calcium/calmodulin-dependent serine protein kinase (CASK) has been shown to interact with P2X3 receptors in a state-dependent manner. nih.govresearchgate.netfrontiersin.org This interaction is crucial for modulating the stability and efficiency of the P2X3 receptor. The formation of a CASK/P2X3 complex has significant implications for neuronal plasticity and the release of neurotransmitters. nih.govresearchgate.netfrontiersin.org
Cross-Talk with Other Ion Channels and Receptors: P2X3 receptors can engage in cross-talk with other ligand-gated ion channels. For example, functional interactions have been reported between P2X3 and TRPV1 channels. frontiersin.org There is also evidence for inhibitory cross-talk between P2X3 and GABAA receptors in nociceptive DRG neurons, an interaction that requires a specific motif in the C-terminus of the P2X3 receptor. tandfonline.com Furthermore, interactions between P2X2 and 5-HT3A receptors have been observed, suggesting that such cross-talk may be a broader phenomenon among P2X receptors. researchgate.net
Table 2: Signaling Pathways and Receptors Interacting with P2X3 Receptors
| Interacting Pathway/Receptor | Nature of Interaction | Downstream Effect on P2X3 | Reference |
|---|---|---|---|
| Protein Kinase C (PKC) | Phosphorylation | Potentiation of receptor function | frontiersin.orgresearchgate.net |
| Protein Kinase A (PKA) | Phosphorylation | Sensitization and increased trafficking | tandfonline.comoup.com |
| MAPK/ERK Pathway | Downstream signaling | Inhibition of receptor function by estrogen | oup.com |
| Calcium/calmodulin-dependent serine protein kinase (CASK) | Scaffolding protein interaction | Modulation of receptor stability and efficiency | nih.govresearchgate.netfrontiersin.org |
| TRPV1 Receptors | Functional interaction | Potential for mutual sensitization | frontiersin.org |
| GABAA Receptors | Inhibitory cross-talk | Reduced P2X3 receptor function | tandfonline.com |
The continued exploration of these non-canonical modulators and interacting pathways is paramount. A comprehensive map of the P2X3 receptor interactome will undoubtedly open new avenues for the development of more sophisticated and targeted therapeutic strategies for a range of disorders, including chronic pain and cough. researchgate.netpatsnap.comacs.org
Q & A
Basic Research Questions
Q. What experimental models are commonly used to validate the efficacy of P2X3 antagonists like Compound 37 in neuropathic pain (NP) studies?
- Methodological Answer: Knockout rodent models (e.g., P2X3 receptor-deficient rats) and intrathecal administration of selective antagonists are used to confirm target engagement. Behavioral assays, such as mechanical allodynia tests, combined with immunohistochemical analysis of dorsal root ganglia (DRG) and spinal dorsal horns, assess pain alleviation and receptor expression modulation .
Q. How do molecular modeling approaches aid in designing P2X3 antagonists with improved selectivity?
- Methodological Answer: Homology models of human/mouse P2X3 receptors (93.7% sequence identity) guide structural modifications. For example, 2',3'-O-substituted ATP derivatives are designed to mimic TNP-ATP's binding mode, preserving triphosphate chains for stability while optimizing substituents (e.g., cyclohexylidene) to enhance potency and receptor interaction .
Q. What in vitro assays are critical for evaluating P2X3 antagonist potency?
- Methodological Answer: Patch-clamp electrophysiology on native P2X3 receptors in sensory neurons (e.g., mouse trigeminal ganglia) quantifies inhibition via dose-response curves. Agonists like α,β-methylene ATP (EC50 = 1.8 μM) are used to activate receptors, while antagonists are tested for IC50 values and desensitization kinetics .
Advanced Research Questions
Q. How do heteromeric (P2X2/3) vs. homomeric (P2X3) receptor subtypes influence antagonist selectivity and off-target effects?
- Methodological Answer: Heteromeric P2X2/3 receptors in taste nerves contribute to dysgeusia (taste disturbance), while homomeric P2X3 receptors mediate cough reflexes. Selectivity is assessed using transfected cell lines expressing specific subtypes. For example, gefapixant (P2X3 IC50 = 30 nM; P2X2/3 IC50 = 100–250 nM) shows dose-dependent taste effects, whereas sivopixant’s higher P2X3 selectivity minimizes this .
Q. What molecular mechanisms underlie the differential antagonism of ATP analogs at P2X3 receptors?
- Methodological Answer: Antagonists like TNP-ATP prevent subunit rearrangement via competitive binding to the ATP pocket. Structural studies reveal that 2',3'-O-substituents sterically hinder agonist-induced conformational changes, while monophosphate analogs (e.g., TNP-AMP) lose potency due to reduced charge interactions .
Q. How can researchers address metabolic instability of triphosphate-containing P2X3 antagonists?
- Methodological Answer: Prodrug strategies (e.g., phosphoramidate modifications) or non-nucleotide scaffolds (e.g., A-317491 with carboxylate motifs) improve stability. In vitro metabolic assays using liver microsomes and pharmacokinetic profiling in rodents validate half-life improvements .
Q. What are the limitations of current P2X3 antagonist efficacy studies in chronic pain models?
- Methodological Answer: Most studies focus on short-term NP alleviation (e.g., 28-day post-treatment in rats). Longitudinal studies with repeated dosing, combined therapies (e.g., pulsed radiofrequency + antagonists), and multi-omics analysis of DRG neurons are needed to assess sustained efficacy and receptor plasticity .
Methodological Challenges
Q. How can researchers reconcile contradictory data on P2X3 antagonist efficacy across species?
- Methodological Answer: Cross-species receptor profiling (e.g., human vs. rodent P2X3 homology) and ex vivo assays on human tissue (e.g., vagal ganglia) are critical. For instance, human taste nerves predominantly express P2X2/3, unlike rodents, necessitating species-specific models for translational relevance .
Q. What strategies mitigate off-target effects in P2X3 antagonist development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
